

Application Notes and Protocols: Esterification and Amidation Reactions of 2-Butynoic Acid

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Compound of Interest

Compound Name: 2-Butynoic acid

Cat. No.: B104180

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the esterification and amidation reactions of **2-butynoic acid**, a valuable building block in organic synthesis and medicinal chemistry. The protocols and data presented are intended to serve as a practical guide for the synthesis of novel ester and amide derivatives with potential applications in drug discovery and development.

Introduction

2-Butynoic acid, also known as tetrolic acid, is a versatile organic compound featuring both a carboxylic acid and an internal alkyne functional group.^{[1][2][3]} This unique structure allows for a variety of chemical transformations, making it a valuable synthon for the creation of complex molecules.^[1] The carboxylic acid moiety readily undergoes esterification and amidation reactions, enabling the introduction of diverse functionalities that can modulate the physicochemical and pharmacological properties of the parent molecule.^[1] Notably, **2-butynoic acid** is a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib, highlighting its significance in pharmaceutical development.^[4] Furthermore, derivatives of **2-butynoic acid** are being explored for their potential as anti-cancer agents.^{[4][5]}

Esterification of 2-Butynoic Acid

The conversion of **2-butynoic acid** to its corresponding esters is a fundamental transformation that can be achieved through various methods, most commonly via Fischer-Speier esterification.^{[6][7]} This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and strategies to drive the equilibrium towards the ester product include using an excess of the alcohol or removing water as it is formed.^[7]

Protocol 1: Fischer Esterification of 2-Butynoic Acid with Ethanol

This protocol describes a representative procedure for the synthesis of ethyl 2-butynoate.

Materials:

- **2-Butynoic acid**
- Absolute ethanol
- Concentrated sulfuric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane or diethyl ether
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

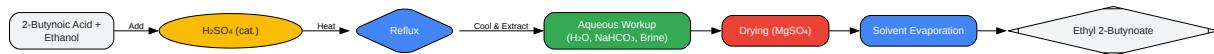
- In a round-bottom flask, dissolve **2-butynoic acid** (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq), which also serves as the solvent.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
- Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
- Dissolve the residue in a suitable organic solvent such as dichloromethane or diethyl ether.
- Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-butynoate.
- The product can be further purified by distillation if necessary.

Quantitative Data: Ethyl 2-Butynoate

Parameter	Value	Reference
Molecular Formula	C ₆ H ₈ O ₂	[8]
Molecular Weight	112.13 g/mol	[8]
Boiling Point	160-161 °C	[8]
Density	0.962 g/mL at 25 °C	[8]
¹ H NMR (CDCl ₃)	δ (ppm)	
CH ₃ (alkyne)	~1.9-2.0	
OCH ₂ CH ₃	~4.1-4.2 (q)	
OCH ₂ CH ₃	~1.2-1.3 (t)	
¹³ C NMR (CDCl ₃)	δ (ppm)	
C=O	~154	
C≡C (quaternary)	~80, ~73	
OCH ₂	~61	
CH ₃ (alkyne)	~4	
OCH ₂ CH ₃	~14	
IR (neat)	ν (cm ⁻¹)	
C≡C	~2240	
C=O	~1715	

Note: Specific yields and spectroscopic data can vary based on reaction conditions and purification methods. The NMR and IR data are approximate values based on typical chemical shifts for similar structures.

Fischer Esterification Workflow



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Caption: Workflow for the synthesis of ethyl 2-butynoate via Fischer esterification.

Amidation of 2-Butynoic Acid

Amide bond formation is a cornerstone of medicinal chemistry, and the conversion of **2-butynoic acid** to its amides can be achieved using various coupling reagents to activate the carboxylic acid.^{[9][10][11]} A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBr).^{[9][10][11][12]}

Protocol 2: EDC/HOBt Mediated Amidation of 2-Butynoic Acid with Aniline

This protocol provides a representative procedure for the synthesis of N-phenyl-2-butynamide.

Materials:

- **2-Butynoic acid**
- Aniline
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF)
- 1 M Hydrochloric acid solution

- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, dissolve **2-butynoic acid** (1.0 eq), aniline (1.0 eq), and HOBt (1.1 eq) in an appropriate anhydrous solvent like DCM or DMF.
- Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir at room temperature.
- Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Upon completion, dilute the reaction mixture with DCM or another suitable organic solvent.
- Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- The crude N-phenyl-2-butynamide can be purified by recrystallization or column chromatography.

Quantitative Data: N-Phenyl-2-butynamide (Representative)

Parameter	Value
Molecular Formula	C ₁₀ H ₉ NO
Molecular Weight	159.19 g/mol
¹ H NMR (CDCl ₃ , representative)	δ (ppm)
CH ₃	~2.1
Phenyl-H	~7.1-7.6
NH	~7.8 (broad s)
¹³ C NMR (CDCl ₃ , representative)	δ (ppm)
C=O	~152
Phenyl-C	~120-138
C≡C (quaternary)	~85, ~75
CH ₃	~4
IR (KBr, representative)	ν (cm ⁻¹)
N-H	~3280
C≡C	~2230
C=O (Amide I)	~1640
N-H bend (Amide II)	~1540

Note: As a specific protocol with yields and spectroscopic data for N-phenyl-2-butynamide was not found in the literature search, these are representative data based on general knowledge of similar structures. Actual values may vary.

EDC/HOBt Amidation Workflow



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Caption: Workflow for the synthesis of N-phenyl-2-butynamide via EDC/HOBt coupling.

Applications in Drug Development and Research

Derivatives of **2-butynoic acid** hold promise in the field of drug discovery. As previously mentioned, **2-butynoic acid** is a crucial component in the synthesis of Acalabrutinib, a covalent inhibitor of Bruton's tyrosine kinase used in the treatment of certain cancers.[4] The butynamide moiety in Acalabrutinib acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the active site of the enzyme.

While specific signaling pathways directly modulated by simple esters and amides of **2-butynoic acid** are not extensively documented, the parent compound and its derivatives have been associated with various biological activities. For instance, **2-butynoic acid** itself has been shown to inhibit the production of inflammatory mediators in human macrophages.[13] Butyric acid and its derivatives, in general, are known to have anti-neoplastic properties and can act as histone deacetylase (HDAC) inhibitors, suggesting a potential avenue of investigation for **2-butynoic acid** derivatives.[14][15] The synthesis of a library of **2-butynoic acid** esters and amides could, therefore, lead to the discovery of novel therapeutic agents targeting a range of biological pathways.

Conclusion

The esterification and amidation of **2-butynoic acid** are straightforward yet powerful reactions for generating a diverse array of compounds. The protocols provided herein offer a foundation for the synthesis of novel derivatives for evaluation in drug discovery programs. The established role of **2-butynoic acid** in the synthesis of Acalabrutinib, coupled with the broader therapeutic potential of butyric acid derivatives, underscores the importance of further exploring the chemical and biological space of **2-butynoic acid** esters and amides.

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